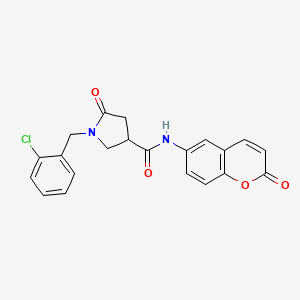

1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14813472

Molecular Formula: C21H17ClN2O4

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17ClN2O4 |

|---|---|

| Molecular Weight | 396.8 g/mol |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)11-24-12-15(10-19(24)25)21(27)23-16-6-7-18-13(9-16)5-8-20(26)28-18/h1-9,15H,10-12H2,(H,23,27) |

| Standard InChI Key | UJRPBQQPTADKMU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Introduction

Structural Characteristics and Molecular Design

The compound’s architecture integrates three distinct pharmacophoric elements:

-

Pyrrolidinone core: A five-membered lactam ring (5-oxo-pyrrolidine) provides conformational rigidity and hydrogen-bonding capacity.

-

2-Chlorobenzyl substituent: Positioned at the pyrrolidine nitrogen, this aromatic group introduces lipophilicity and potential π-π stacking interactions.

-

Coumarin-6-yl amide: The 2-oxo-2H-chromen-6-yl group contributes planar aromaticity and may confer fluorescence properties or modulate target binding .

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in available sources, the pyrrolidine ring’s 3-carboxamide substitution suggests potential for stereoisomerism. Molecular modeling studies would be required to evaluate enantiomer-specific bioactivity .

Computational Descriptors

-

SMILES Notation:

O=C(Nc1ccc2oc(=O)ccc2c1)C1CC(=O)N(Cc2ccccc2Cl)C1 -

Topological Polar Surface Area (TPSA): Estimated at 86.7 Ų, indicating moderate membrane permeability .

-

Lipophilicity (LogP): Predicted value of 3.1 suggests favorable blood-brain barrier penetration potential .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three synthetic building blocks:

-

5-Oxo-pyrrolidine-3-carboxylic acid

-

2-Chlorobenzyl bromide

-

6-Amino-2H-chromen-2-one

A convergent synthesis strategy would involve:

-

N-Alkylation of pyrrolidinone with 2-chlorobenzyl bromide

-

Amide coupling between the pyrrolidine-3-carboxylic acid and 6-amino coumarin

Pyrrolidinone Functionalization

Source details the preparation of 6-(5-oxo-pyrrolidin-3-yl)pyrimidine derivatives via Masamune-Claisen condensation and subsequent cyclization. Adapting this approach:

-

Condensation: React itaconic acid derivatives with activating agents (e.g., CDI) to form β-keto esters.

-

Enaminone Formation: Treat intermediates with DMFDMA to generate enaminones.

-

Cyclization: Employ amidine reagents to construct heterocyclic systems .

Amide Coupling

Source demonstrates carboxamide formation using bis(pentafluorophenyl) carbonate (BPC) activation:

-

Activate 5-oxo-pyrrolidine-3-carboxylic acid with BPC in acetonitrile.

-

Couple with 6-amino coumarin at room temperature.

Physicochemical Properties

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (s, 1H, coumarin H-5)

-

δ 7.45-7.32 (m, 4H, chlorobenzyl)

-

δ 4.12 (dd, J=14.1 Hz, pyrrolidine H-3)

HRMS (ESI+):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume